Methyl 3-amino-5-morpholino-2-nitrobenzoate Methyl 3-amino-5-morpholino-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1203486-58-1
VCID: VC8217037
InChI: InChI=1S/C12H15N3O5/c1-19-12(16)9-6-8(14-2-4-20-5-3-14)7-10(13)11(9)15(17)18/h6-7H,2-5,13H2,1H3
SMILES: COC(=O)C1=C(C(=CC(=C1)N2CCOCC2)N)[N+](=O)[O-]
Molecular Formula: C12H15N3O5
Molecular Weight: 281.26 g/mol

Methyl 3-amino-5-morpholino-2-nitrobenzoate

CAS No.: 1203486-58-1

Cat. No.: VC8217037

Molecular Formula: C12H15N3O5

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-5-morpholino-2-nitrobenzoate - 1203486-58-1

Specification

CAS No. 1203486-58-1
Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
IUPAC Name methyl 3-amino-5-morpholin-4-yl-2-nitrobenzoate
Standard InChI InChI=1S/C12H15N3O5/c1-19-12(16)9-6-8(14-2-4-20-5-3-14)7-10(13)11(9)15(17)18/h6-7H,2-5,13H2,1H3
Standard InChI Key SPUYYZLFCCMVTK-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC(=C1)N2CCOCC2)N)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)N2CCOCC2)N)[N+](=O)[O-]

Introduction

Methyl 3-amino-5-morpholino-2-nitrobenzoate is a complex organic compound with the chemical formula C12H15N3O5. It is characterized by the presence of a morpholine ring, an amino group, and a nitro group attached to a benzoate moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.

Biological Activity

Research on Methyl 3-amino-5-morpholino-2-nitrobenzoate is limited, but compounds with similar structures often exhibit significant biological activities. For instance, related compounds have shown anti-inflammatory, anticancer, and antioxidant properties. The presence of a nitro group in this compound may enhance its biological activity compared to its non-nitrated counterparts.

Synthesis

The synthesis of Methyl 3-amino-5-morpholino-2-nitrobenzoate typically involves multiple steps, starting from simpler benzoate derivatives. The introduction of the morpholine ring and nitro group requires specific conditions to ensure high yield and purity. Continuous flow reactors are often used in industrial settings to optimize these processes.

Potential Applications

Given its structural features, Methyl 3-amino-5-morpholino-2-nitrobenzoate could be explored for various therapeutic applications:

  • Anticancer Activity: The nitro group may enhance its ability to interact with biological targets involved in cancer cell proliferation.

  • Anti-inflammatory Effects: Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways.

  • Antioxidant Properties: These could contribute to protective effects against oxidative stress-related diseases.

Comparison with Related Compounds

CompoundStructure HighlightsUnique Properties
Methyl 3-amino-5-morpholino-2-nitrobenzoateContains a nitro groupEnhanced anti-cancer activity potential
Methyl 3-amino-5-morpholino-benzoateNo nitro groupAnti-inflammatory and anticancer properties
Methyl 3-amino-5-morpholino-2-chlorobenzoateContains a chlorine substituentDifferent pharmacokinetics

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